molecular formula C12H12N2O2S B6900523 thiolan-3-yl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate

thiolan-3-yl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Cat. No.: B6900523
M. Wt: 248.30 g/mol
InChI Key: ASVBEJPSGWVGAI-UHFFFAOYSA-N
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Description

Thiolan-3-yl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a compound that belongs to the class of heterocyclic organic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a thiolane ring and a pyrrolo[2,3-b]pyridine moiety, which are connected through a carboxylate group

Properties

IUPAC Name

thiolan-3-yl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c15-12(16-9-4-6-17-7-9)10-2-1-8-3-5-13-11(8)14-10/h1-3,5,9H,4,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVBEJPSGWVGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC(=O)C2=NC3=C(C=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiolan-3-yl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrrolo[2,3-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. The thiolane ring can be introduced through nucleophilic substitution reactions. The final step involves the esterification of the carboxylic acid group with thiolan-3-ol under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are often used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Thiolan-3-yl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridine derivatives.

    Substitution: Amides or esters.

Scientific Research Applications

Thiolan-3-yl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of thiolan-3-yl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiolan-3-yl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate is unique due to the presence of both a thiolane ring and a pyrrolo[2,3-b]pyridine moiety, which confer distinct chemical and biological properties.

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